![molecular formula C12H16Cl4Si B12588080 Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane CAS No. 634148-42-8](/img/structure/B12588080.png)
Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and stability. The compound is characterized by the presence of a trichlorosilane group attached to a phenylpropyl chain, which includes a chloropropan-2-yl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane typically involves the reaction of a phenylpropyl derivative with trichlorosilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include silanes with varying degrees of chlorination.
Applications De Recherche Scientifique
Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane involves its reactivity with various nucleophiles and electrophiles. The trichlorosilane group is highly reactive and can undergo hydrolysis to form silanols, which can further condense to form siloxanes. The phenylpropyl chain provides stability and enhances the compound’s reactivity towards specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichlorosilane: A simpler compound with similar reactivity but lacks the phenylpropyl chain.
Chloropropylsilane: Contains a chloropropyl group but lacks the trichlorosilane functionality.
Phenylsilane: Contains a phenyl group but lacks the trichlorosilane and chloropropyl functionalities.
Uniqueness
Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane is unique due to the combination of its trichlorosilane group and the phenylpropyl chain with a chloropropan-2-yl substituent. This unique structure imparts specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
634148-42-8 |
|---|---|
Formule moléculaire |
C12H16Cl4Si |
Poids moléculaire |
330.1 g/mol |
Nom IUPAC |
trichloro-[2-[3-(2-chloropropan-2-yl)phenyl]propyl]silane |
InChI |
InChI=1S/C12H16Cl4Si/c1-9(8-17(14,15)16)10-5-4-6-11(7-10)12(2,3)13/h4-7,9H,8H2,1-3H3 |
Clé InChI |
UAFKUCDPCAFFQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C[Si](Cl)(Cl)Cl)C1=CC(=CC=C1)C(C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


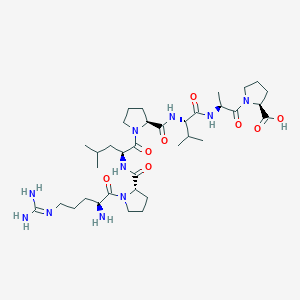
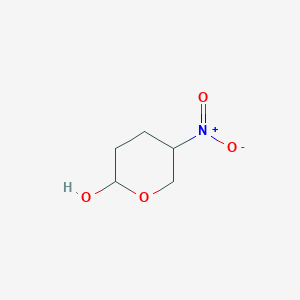
![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)

![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)
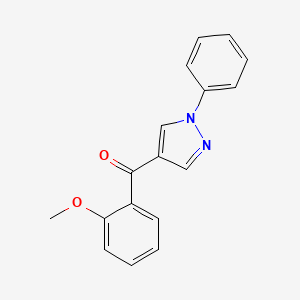
![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)
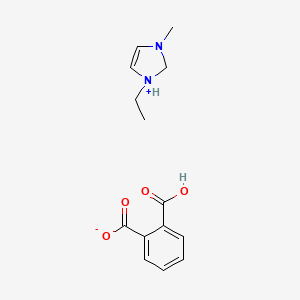
![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)

![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)
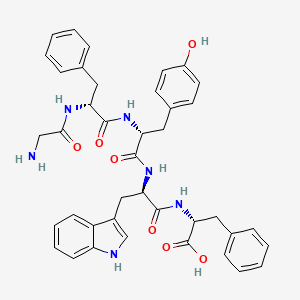
![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)
